(7S)-2,7-Dimethylnonane
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Overview
Description
(7S)-2,7-Dimethylnonane is an organic compound belonging to the class of alkanes It is characterized by its branched structure, with two methyl groups attached to the second and seventh carbon atoms of a nonane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7S)-2,7-Dimethylnonane typically involves the use of Grignard reagents or organolithium compounds. One common method is the reaction of 2,7-dimethyl-1-nonene with a suitable Grignard reagent, followed by hydrogenation to yield the desired alkane. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of precursor alkenes or alkynes. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used to facilitate the hydrogenation process. The reaction is typically carried out under high pressure and temperature to achieve optimal yields.
Chemical Reactions Analysis
Types of Reactions: (7S)-2,7-Dimethylnonane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like chlorine (Cl2) or bromine (Br2) under UV light.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether, catalytic hydrogenation with Pd/C.
Substitution: Cl2 or Br2 in the presence of UV light or a radical initiator.
Major Products Formed:
Oxidation: Formation of 2,7-dimethylnonan-2-ol, 2,7-dimethylnonan-2-one, or 2,7-dimethylnonanoic acid.
Reduction: Formation of simpler alkanes such as 2,7-dimethyloctane.
Substitution: Formation of 2,7-dichloro-2,7-dimethylnonane or 2,7-dibromo-2,7-dimethylnonane.
Scientific Research Applications
(7S)-2,7-Dimethylnonane has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics of branched alkanes.
Biology: Investigated for its potential role in biological systems as a hydrophobic molecule that can interact with lipid membranes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to encapsulate hydrophobic drugs.
Industry: Utilized as a solvent or intermediate in the synthesis of other organic compounds, particularly in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (7S)-2,7-Dimethylnonane in various applications involves its interaction with molecular targets through hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. In chemical reactions, its branched structure influences the reactivity and selectivity of the compound.
Comparison with Similar Compounds
2,7-Dimethyloctane: Similar structure but with one less carbon atom, leading to different physical and chemical properties.
2,7-Dimethylundecane: Similar structure but with one more carbon atom, affecting its boiling point and reactivity.
2,6-Dimethylnonane: Similar structure but with methyl groups on different carbon atoms, influencing its steric and electronic properties.
Uniqueness: (7S)-2,7-Dimethylnonane is unique due to its specific branching pattern, which imparts distinct physical and chemical properties compared to its isomers and homologs. Its specific configuration can lead to unique interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62911-39-1 |
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Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
(7S)-2,7-dimethylnonane |
InChI |
InChI=1S/C11H24/c1-5-11(4)9-7-6-8-10(2)3/h10-11H,5-9H2,1-4H3/t11-/m0/s1 |
InChI Key |
QYQSPINNJUXEDY-NSHDSACASA-N |
Isomeric SMILES |
CC[C@H](C)CCCCC(C)C |
Canonical SMILES |
CCC(C)CCCCC(C)C |
Origin of Product |
United States |
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